n-Cyclopropyl-2-((2-methyl-3-nitrophenyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclopropyl-2-((2-methyl-3-nitrophenyl)amino)acetamide is an organic compound with the molecular formula C12H15N3O3 This compound is notable for its unique structure, which includes a cyclopropyl group, a nitrophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-2-((2-methyl-3-nitrophenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 2-methyl-3-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-2-((2-methyl-3-nitrophenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-2-((2-methyl-3-nitrophenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide
- n-Cyclopropyl-2-((2-hydroxy-5-nitrophenyl)amino)acetamide
- n-Cyclopropyl-2-((2-hydroxy-3-nitrophenyl)amino)acetamide
Uniqueness
n-Cyclopropyl-2-((2-methyl-3-nitrophenyl)amino)acetamide stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. This compound’s cyclopropyl group also contributes to its distinct reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Biological Activity
n-Cyclopropyl-2-((2-methyl-3-nitrophenyl)amino)acetamide (CAS 923248-69-5) is a chemical compound with a unique structure that includes a cyclopropyl group and a nitrophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C12H15N3O3
- Molecular Weight : 249.26 g/mol
- Structure : The compound features a cyclopropyl group attached to an acetamide with a substituted nitrophenyl group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has the potential to inhibit the growth of various bacterial strains.
- Anticancer Properties : It has shown promise in targeting cancer cells, with mechanisms involving enzyme inhibition and interaction with specific molecular targets.
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
These results indicate moderate to good antimicrobial activity, suggesting that the compound could be further explored for therapeutic applications in treating infections caused by these pathogens .
Anticancer Activity
The anticancer potential of this compound was assessed in various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (cervical carcinoma). The compound exhibited significant antiproliferative effects, with IC50 values indicating its potency:
Cell Line | IC50 (µM) |
---|---|
L1210 | 41 ± 3 |
CEM | 9.6 ± 0.7 |
HeLa | Not specified |
The presence of the nitrophenyl group is believed to enhance binding affinity to specific targets within cancer cells, leading to altered cellular activity and potential therapeutic effects .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Target Interaction : Binding studies suggest that the nitrophenyl moiety plays a critical role in enhancing the compound's affinity for target proteins, influencing their activity .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Study on Anticancer Activity : A study reported that n-Cyclopropyl derivatives demonstrated varying levels of cytotoxicity against different cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
- Research on Antimicrobial Effects : Another investigation into similar compounds revealed promising antibacterial properties against resistant strains, suggesting that modifications like those found in n-Cyclopropyl derivatives could lead to novel treatments for resistant infections .
Properties
Molecular Formula |
C12H15N3O3 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
N-cyclopropyl-2-(2-methyl-3-nitroanilino)acetamide |
InChI |
InChI=1S/C12H15N3O3/c1-8-10(3-2-4-11(8)15(17)18)13-7-12(16)14-9-5-6-9/h2-4,9,13H,5-7H2,1H3,(H,14,16) |
InChI Key |
ZJVDSPCHZGEYEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NCC(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.